2-fluoro-N-methyl-6-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-N-methyl-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical and physical properties. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-fluoro-6-nitroaniline, is reduced to the corresponding amine, followed by methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of fluorobenzene derivatives, followed by reduction and methylation steps. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include substituted anilines, biaryl compounds, and various fluorinated derivatives .
Scientific Research Applications
2-Fluoro-N-methyl-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
2-Fluoro-N-methyl-6-(trifluoromethyl)aniline is unique due to the combination of the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and improved stability .
Properties
IUPAC Name |
2-fluoro-N-methyl-6-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOOFGWLYNESAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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